molecular formula C11H12N2O2 B2735941 6-Methoxy-N-methyl-1H-indole-2-carboxamide CAS No. 2088980-36-1

6-Methoxy-N-methyl-1H-indole-2-carboxamide

Cat. No.: B2735941
CAS No.: 2088980-36-1
M. Wt: 204.229
InChI Key: CIJZIKHLLUOPBO-UHFFFAOYSA-N
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Description

6-Methoxy-N-methyl-1H-indole-2-carboxamide is a synthetic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-N-methyl-1H-indole-2-carboxamide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the indole core, which can be derived from commercially available starting materials.

    N-Methylation: The N-methylation of the indole nitrogen is carried out using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base.

    Carboxamide Formation:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the carboxamide group, converting it into amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of aldehydes or acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

6-Methoxy-N-methyl-1H-indole-2-carboxamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives with potential pharmaceutical applications.

    Biology: The compound is used in studies related to cell signaling pathways and receptor interactions due to its structural similarity to natural indole compounds.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-Methoxy-N-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to receptors and enzymes involved in cell signaling and metabolic pathways.

    Pathways Involved: It may modulate pathways related to neurotransmission, apoptosis, and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

    6-Methoxy-1H-indole-2-carboxamide: Lacks the N-methyl group, resulting in different chemical and biological properties.

    N-Methyl-1H-indole-2-carboxamide:

    1H-Indole-2-carboxamide: The parent compound without any substitutions, serving as a reference for comparing the effects of methoxy and methyl groups.

Uniqueness: 6-Methoxy-N-methyl-1H-indole-2-carboxamide stands out due to the combined presence of methoxy and methyl groups, which enhance its chemical stability, reactivity, and potential for diverse applications in scientific research.

Properties

IUPAC Name

6-methoxy-N-methyl-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-12-11(14)10-5-7-3-4-8(15-2)6-9(7)13-10/h3-6,13H,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJZIKHLLUOPBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC2=C(N1)C=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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